Product packaging for Boc-D-Gln(Trt)-OH(Cat. No.:CAS No. 210750-95-1)

Boc-D-Gln(Trt)-OH

Cat. No.: B1517319
CAS No.: 210750-95-1
M. Wt: 488.6 g/mol
InChI Key: YEXNCDUSVVLUFM-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Protected Amino Acid Derivatives in Peptide Chemistry

The synthesis of a peptide with a defined sequence requires the precise formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. Without protecting groups, a chaotic polymerization would occur, leading to a mixture of undesirable products. researchgate.netbiosynth.com Protecting groups temporarily block reactive functional groups on the amino acid that are not intended to participate in the peptide bond formation at a given step. researchgate.netbiosynth.com

The choice of protecting groups is governed by the principle of orthogonality. This means that one type of protecting group can be removed under specific chemical conditions without affecting other protecting groups present in the molecule. biosynth.comsigmaaldrich.com This allows for the selective deprotection of the α-amino group to allow for the addition of the next amino acid in the sequence, while the side-chain protecting groups remain intact until the final step of the synthesis. biosynth.comproteogenix.science

Evolution and Niche Applications of Boc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, involves building a peptide chain on an insoluble polymer support. ru.nlcsbio.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away by filtration. iris-biotech.deiris-biotech.de

Historically, the Boc/Benzyl (B1604629) (Boc/Bzl) strategy was the dominant method in SPPS. csbio.comresearchgate.net This strategy utilizes the acid-labile Boc group for temporary Nα-protection, which is removed by treatment with an acid like trifluoroacetic acid (TFA). csbio.comamericanpeptidesociety.org The side-chain protecting groups, often benzyl-based, and the linker anchoring the peptide to the resin require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage. csbio.comiris-biotech.de

While the Fmoc (9-fluorenylmethoxycarbonyl)/tBu strategy has become more widespread due to its milder deprotection conditions, Boc-SPPS retains its importance in specific applications. americanpeptidesociety.orgpmarketresearch.com For instance, it is favored for the synthesis of peptides containing base-sensitive modifications or sequences prone to certain side reactions under the basic conditions used for Fmoc removal. americanpeptidesociety.orgpmarketresearch.com Boc chemistry can also provide excellent results for the synthesis of long and challenging peptide sequences. researchgate.net

Importance of D-Amino Acids in Peptidic Scaffolds and Chemical Biology

While L-amino acids are the proteinogenic building blocks found in most natural proteins, their stereoisomers, D-amino acids, play significant and often advantageous roles in chemical biology and drug design. chemrxiv.orgthieme-connect.com The incorporation of D-amino acids into peptide sequences can dramatically alter their properties and biological activities. rsc.orgjpt.com

Chirality, the "handedness" of a molecule, is a fundamental concept in peptide chemistry. jpt.comnih.gov The spatial arrangement of atoms in a D-amino acid is a mirror image of its L-counterpart. jpt.com Introducing a D-amino acid into a peptide chain composed of L-amino acids disrupts the natural secondary structures like α-helices and β-sheets. rsc.orgnih.gov This alteration of the three-dimensional structure is a powerful tool for peptide designers, as the peptide's conformation is intrinsically linked to its biological function. rsc.orgjpt.com Enzymes and receptors in biological systems are themselves chiral and often exhibit high stereospecificity, meaning they interact differently with L- and D-enantiomers. jpt.commdpi.com

The inclusion of D-amino acids in a peptide sequence has several key consequences:

Enhanced Enzymatic Stability: One of the primary advantages of using D-amino acids is the increased resistance of the resulting peptide to enzymatic degradation. rsc.orgfrontiersin.org Proteases, the enzymes that break down proteins and peptides, are highly specific for L-amino acid sequences. thieme-connect.comfrontiersin.org Peptides containing D-amino acids are therefore less susceptible to cleavage, leading to a longer half-life in biological systems. rsc.org

Modulation of Biological Activity: By altering the peptide's conformation, D-amino acids can fine-tune its interaction with biological targets. rsc.orgnih.gov This can lead to enhanced receptor binding affinity or a change in the signaling pathway activated by the peptide. frontiersin.org For example, some antimicrobial peptides containing D-amino acids exhibit improved activity. frontiersin.org

Induction of Specific Secondary Structures: The introduction of a D-amino acid can induce specific turns or folds in a peptide chain that might not be accessible with only L-amino acids. rsc.org For instance, the presence of a D-proline residue can facilitate the formation of β-hairpin structures. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32N2O5 B1517319 Boc-D-Gln(Trt)-OH CAS No. 210750-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXNCDUSVVLUFM-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of Boc D Gln Trt Oh in Solid Phase Peptide Synthesis

Integration of Boc-D-Gln(Trt)-OH into Boc-SPPS Protocols

The successful incorporation of this compound into a growing peptide chain relies on optimized coupling chemistry and leveraging the unique properties of its protecting groups. The Boc group provides temporary protection for the α-amino group and is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), while the more acid-labile side-chain protecting groups remain intact. peptide.compeptide.compeptide2.com

Coupling Chemistry and Activation Reagents for this compound

The formation of a peptide bond requires the activation of the carboxylic acid moiety of the incoming amino acid. The choice of activation reagent is crucial for achieving high coupling efficiency and minimizing side reactions. For this compound, several classes of coupling reagents are employed in Boc-SPPS.

Carbodiimides: The most traditional coupling reagents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). peptide2.com Activation with these reagents can, however, lead to dehydration of the glutamine side-chain amide, forming a nitrile, a side reaction that the trityl protecting group is designed to prevent. peptide.compeptide.com To enhance efficiency and reduce the risk of racemization, carbodiimide (B86325) activation is almost always performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). peptide.comchempep.com

Uronium/Aminium and Phosphonium Salts: Modern SPPS protocols frequently utilize more efficient uronium/aminium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and TBTU, or phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). chempep.comnih.gov These reagents react with the Boc-amino acid to form highly reactive esters (e.g., OBt esters) that rapidly acylate the free N-terminal amine of the peptide-resin. chempep.com Reagents like HATU are noted for their high reactivity and are particularly useful for difficult couplings. creative-peptides.comsigmaaldrich.com Pre-activation of the amino acid with these reagents is often recommended to avoid side reactions, such as the guanidinylation of the peptide's N-terminus. peptide.comchempep.com

Table 1: Common Activation Reagents for this compound in SPPS
Reagent ClassExamplesMechanism of ActionKey Considerations
CarbodiimidesDCC, DICPromotes dehydration to form an O-acylisourea intermediate, which reacts with the amine.Requires additives like HOBt or HOAt to suppress racemization and improve efficiency. peptide2.comchempep.com The Trt group on Gln prevents side-chain dehydration. peptide.com
Uronium/Aminium SaltsHBTU, TBTU, HATUForms highly reactive OBt or OAt esters in the presence of a base. chempep.comHighly efficient and fast. Pre-activation is recommended to prevent guanidinylation of the peptide N-terminus. peptide.comchempep.com
Phosphonium SaltsPyBOP, DEPBTForms active esters or symmetrical anhydrides.PyBOP is highly effective. bachem.com DEPBT is noted for its exceptional resistance to racemization, making it suitable for sensitive amino acids. bachem.com

Role of the Trityl Group in Facilitating Glutamine Coupling and Improving Intermediate Solubility

The trityl (Trt) protecting group on the side-chain amide of glutamine serves two primary functions in SPPS.

Firstly, it prevents side reactions during the activation step. When carbodiimide reagents are used, the unprotected side-chain amide of glutamine can undergo dehydration to form a nitrile. The bulky trityl group sterically shields the amide nitrogen, preventing this undesirable transformation. peptide.compeptide.com

Secondly, the Trt group significantly enhances the solubility of the amino acid derivative. peptide.compeptide.com Fmoc-Gln-OH, for instance, has very low solubility in common SPPS solvents like DMF and N-methylpyrrolidone (NMP), which complicates handling and can lead to poor coupling outcomes. The addition of the large, hydrophobic trityl group disrupts the intermolecular hydrogen bonding that causes poor solubility, making Fmoc-Gln(Trt)-OH and its Boc-counterpart readily soluble. peptide.com This improved solubility ensures a higher effective concentration of the activated amino acid in the reaction solution, facilitating more efficient and complete coupling to the resin-bound peptide.

Addressing Synthetic Challenges in Peptides Incorporating this compound

The synthesis of peptides, particularly long or complex sequences, can be hampered by issues such as aggregation, racemization, and inefficient coupling. The presence of glutamine residues can sometimes contribute to these difficulties.

Mitigation of Aggregation Phenomena in "Difficult Sequences"

Peptide chain aggregation on the solid support is a major cause of synthetic failure. sigmaaldrich.com As the peptide elongates, it can fold into secondary structures (e.g., β-sheets) that are stabilized by interchain hydrogen bonds, rendering the N-terminus inaccessible for subsequent coupling and deprotection steps. sigmaaldrich.comnih.gov Peptides containing glutamine, along with other hydrophobic amino acids, can be prone to aggregation. sigmaaldrich.combiorxiv.orgbiorxiv.org Several strategies have been developed to disrupt this process.

Solvent Modification: Employing stronger, more polar, or hydrogen-bond-disrupting solvents can improve solvation of the peptide chain. NMP and dimethyl sulfoxide (DMSO) are often used in place of or as co-solvents with DMF. creative-peptides.comnih.gov A "magic mixture" of DCM, DMF, and NMP (1:1:1) has also been shown to be effective for hydrophobic peptides. nih.gov

Chaotropic Salts: The addition of chaotropic salts such as LiCl or KSCN to the reaction mixture can disrupt the hydrogen-bonding networks that lead to aggregation. peptide.comsigmaaldrich.com

Elevated Temperature and Microwave Irradiation: Performing coupling reactions at higher temperatures or utilizing microwave-assisted synthesis can provide the energy needed to break up aggregates and accelerate coupling kinetics. peptide.commblintl.com

Backbone Protection: The introduction of temporary backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the α-nitrogen of an amino acid can effectively prevent hydrogen bonding. peptide.comsigmaaldrich.com These groups are incorporated at intervals (e.g., every 6-7 residues) and are removed during the final TFA cleavage. peptide.com

Table 2: Strategies to Mitigate Aggregation in SPPS
StrategyMethodRationale
Solvent OptimizationUse of NMP, DMSO, or mixed solvents (e.g., "magic mixture"). creative-peptides.comnih.govImproves solvation of the growing peptide chain and disrupts secondary structure formation.
Chaotropic AgentsAddition of salts like LiCl, NaClO4, or KSCN. peptide.comsigmaaldrich.comDisrupts hydrogen-bonding networks that stabilize aggregates.
Physical DisruptionCoupling at elevated temperatures or using microwave irradiation. peptide.commblintl.comProvides energy to overcome aggregation and accelerate reaction rates.
Backbone ModificationIncorporation of Hmb or Dmb groups on backbone nitrogens. peptide.comsigmaaldrich.comSterically prevents interchain hydrogen bonding, the primary cause of aggregation.
Structural DisruptionUse of pseudoproline dipeptides. peptide.commblintl.comIntroduces a "kink" into the peptide backbone, disrupting regular secondary structures.

Control of Racemization during D-Glutamine Coupling

Maintaining the stereochemical integrity of the chiral center is paramount in peptide synthesis. Racemization, the conversion of a pure enantiomer into a mixture of both D and L forms, can occur during the carboxyl activation step of an amino acid. peptide.comhighfine.comacs.org This process typically proceeds through the formation of a 5(4H)-oxazolone intermediate, which can easily epimerize at the α-carbon. peptide2.comchempep.comslideshare.net

For this compound, this would result in the unwanted incorporation of L-Gln(Trt) into the peptide sequence. Several methods are employed to suppress this side reaction:

Use of Additives: The addition of reagents like HOBt, its more reactive aza-analogue HOAt, or Oxyma is a standard and effective practice. creative-peptides.comhighfine.com These additives react with the activated amino acid to form active esters that are less prone to oxazolone formation and subsequent racemization. chempep.comhighfine.com

Choice of Coupling Reagent: Certain coupling reagents exhibit lower racemization potential. Phosphonium-type reagents like DEPBT are known for mediating amide bond formation with a remarkable resistance to racemization. bachem.com Carbodiimides, when used without additives, carry a higher risk. highfine.com

Base and Solvent Conditions: The type and amount of base used during coupling can influence racemization. slideshare.net Using a weaker or sterically hindered base can minimize the risk. The choice of solvent also plays a role, with non-polar solvents sometimes reducing racemization. slideshare.net Experimental data from studies using capillary electrophoresis have shown that racemization rates can be kept to 0.4% or less per synthesis cycle under optimized conditions. acs.orgnih.gov

Strategies for Enhancing Coupling Efficiency in Complex Peptides

Achieving complete coupling at every step is essential for obtaining the target peptide in high purity. For complex or "difficult" sequences, standard coupling protocols may be insufficient.

Highly Reactive Coupling Reagents: For sterically hindered or aggregation-prone sequences, highly potent coupling reagents such as HATU, HCTU, or COMU are often necessary to drive the reaction to completion. creative-peptides.com

Double Coupling: A common strategy is to repeat the coupling step (double coupling) to ensure that all free amino groups have reacted. creative-peptides.com

Optimized Reaction Conditions: Increasing the concentration of the activated amino acid, extending the reaction time, or raising the temperature can enhance coupling efficiency. creative-peptides.comrsc.org

In Situ Neutralization: In Boc-SPPS, after the TFA-mediated deprotection of the Boc group, the resulting ammonium salt must be neutralized before the next coupling. Performing this neutralization in situ at the time of coupling, rather than as a separate step, can sometimes improve outcomes for difficult sequences. peptide.compeptide.com

Resin Choice: The properties of the solid support can impact synthesis efficiency. Resins with better swelling properties, such as those based on polyethylene glycol (PEG), can improve the accessibility of the growing peptide chain, especially for difficult sequences. creative-peptides.comrsc.org

Deprotection and Cleavage Mechanisms in Boc-SPPS Utilizing this compound

Selective Removal of Nα-Boc Group

The Nα-Boc group is a temporary protecting group designed to be removed at the beginning of each coupling cycle to expose the N-terminal amine for the addition of the next amino acid. This deprotection is achieved under moderately acidic conditions, which are strong enough to cleave the Boc group but leave the more stable side-chain protecting groups, including the Trityl group on the glutamine side chain, and the peptide-resin linkage intact.

The standard reagent for this step is trifluoroacetic acid (TFA), typically used at a concentration of 25-50% in a solvent like dichloromethane (B109758) (DCM). peptide.comchempep.comiris-biotech.de The mechanism for the acid-catalyzed removal of the Boc group proceeds as follows:

Protonation : The carbonyl oxygen of the Boc group's carbamate is protonated by TFA. commonorganicchemistry.com

Carbocation Formation : The protonated group becomes unstable, leading to the loss of a stable tert-butyl carbocation and the formation of a carbamic acid intermediate. commonorganicchemistry.com

Decarboxylation : The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free N-terminal amine of the peptide. commonorganicchemistry.com

Salt Formation : Under the acidic conditions, the newly liberated amine is protonated, forming a trifluoroacetate salt, which must be neutralized before the subsequent coupling step. peptide.comcommonorganicchemistry.com

A critical aspect of this step is its selectivity. The Trityl group protecting the side chain of glutamine is significantly more stable to acid than the Nα-Boc group and remains unaffected by the moderate TFA concentrations used for Boc removal. peptide.com This differential lability is the cornerstone of the Boc-SPPS strategy, allowing for the stepwise elongation of the peptide chain without premature side-chain deprotection.

Table 1: Conditions for Selective Nα-Boc Deprotection
ReagentTypical ConcentrationSolventReaction TimeEffect on Trt Group
Trifluoroacetic Acid (TFA)25-50%Dichloromethane (DCM)15-30 minutesStable

Trifluoroacetic Acid (TFA)-Mediated Trityl Deprotection and Peptide Cleavage

Following the complete assembly of the peptide chain, the final step involves the simultaneous removal of all side-chain protecting groups and the cleavage of the peptide from the solid support. This "global deprotection" is accomplished using a much stronger acidic cocktail, often referred to as a cleavage cocktail. While very strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are traditionally associated with Boc-SPPS, TFA-based cocktails are also widely used, especially with modern, more acid-sensitive resins and protecting group schemes. acs.org

The Trityl (Trt) group is a bulky protecting group used for the side-chain amide of glutamine to prevent side reactions. It is classified as acid-labile and is efficiently removed during the final cleavage step. peptide.comtotal-synthesis.com The mechanism of Trityl deprotection by a strong acid like TFA involves the formation of a highly stable trityl carbocation. total-synthesis.comresearchgate.net

Protonation : The acid protonates the amide nitrogen protected by the Trityl group.

Cation Formation : The C-N bond cleaves, releasing the deprotected glutamine side-chain and the triphenylmethyl (trityl) carbocation. This cation is highly stabilized by resonance across its three phenyl rings, which facilitates its departure. total-synthesis.com

Simultaneously, the strong acid cleaves the linker anchoring the peptide to the solid support (e.g., a Merrifield or PAM resin). This process also generates reactive carbocations from the resin linker. iris-biotech.de The highly reactive trityl cations and linker-derived cations generated during this process can cause unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine. researchgate.netiris-biotech.de Therefore, "scavengers" must be included in the cleavage cocktail to trap these reactive species. researchgate.netiris-biotech.desigmaaldrich.com

Minimization of Side Reactions during Acidic Cleavage

The harsh acidic conditions required for final cleavage can lead to several undesirable side reactions, particularly involving glutamine residues. Protecting the side-chain amide of glutamine with the Trityl group is a primary strategy to mitigate these issues during synthesis. However, once the Trt group is removed during final cleavage, the unprotected glutamine can still be susceptible to degradation.

Two common side reactions involving glutamine are:

Pyroglutamate (B8496135) Formation : An N-terminal glutamine residue can undergo intramolecular cyclization to form pyroglutamic acid (pGlu). peptide.com This reaction involves the nucleophilic attack of the N-terminal amine on the side-chain amide, eliminating ammonia. google.comresearchgate.net While this is more problematic under basic or neutral conditions, it can still occur during workup after acidic cleavage. thieme-connect.de The use of a Trt group on Gln prevents this during the synthesis cycles.

Deamidation : Under strong acidic conditions, the side-chain amide of glutamine can be hydrolyzed to a carboxylic acid, converting the glutamine residue into glutamic acid. researchgate.netnih.gov

To minimize these and other side reactions, a carefully formulated cleavage cocktail containing scavengers is essential. Scavengers are nucleophilic compounds that react with and neutralize the electrophilic carbocations (e.g., trityl and tert-butyl cations) generated during deprotection. acs.orgiris-biotech.de This prevents the cations from modifying sensitive residues in the peptide chain. researchgate.netiris-biotech.de

Table 2: Common Scavengers Used in Final Cleavage Cocktails for Peptides Containing Gln(Trt)
ScavengerTypical Concentration (%)Targeted Side Reaction/Reactive Species
Water2.5 - 5.0Acts as a general scavenger and aids in hydrolysis of some protecting groups.
Triisopropylsilane (TIS)2.5 - 5.0Effectively reduces and scavenges trityl cations. researchgate.netiris-biotech.de
Thioanisole2.5 - 5.0Protects methionine from alkylation and helps cleave some benzyl-based groups. sigmaaldrich.com
1,2-Ethanedithiol (EDT)2.5A strong scavenger for trityl cations and protects tryptophan residues. sigmaaldrich.com

Advanced Research on D Glutamine and Trityl Protection in Peptide Science

Conformational Studies of Peptides Containing D-Glutamine Residues

The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's three-dimensional structure, thereby influencing its function and stability. While specific studies on D-glutamine are less common than for other residues like D-alanine or D-leucine, general principles derived from research on D-amino acid-containing peptides and poly-L-glutamine tracts provide significant insights.

Spectroscopic Analysis of D-Amino Acid Induced Secondary Structures

Spectroscopic techniques are essential for elucidating the secondary structures of peptides. The introduction of a D-amino acid into a peptide sequence often disrupts canonical secondary structures like α-helices and β-sheets, leading to the formation of unique conformational motifs.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful methods for investigating these structural changes. Studies on various peptides have shown that D-amino acid substitution can induce the formation of polyproline II (PPII) type helices, which are left-handed structures that differ significantly from the more common right-handed α-helix. peptide.commdpi.com For example, the replacement of L-amino acids with their D-counterparts in fragments of the β-amyloid peptide was found to increase the propensity for PPII conformations in aqueous solutions. mdpi.com In other cases, the insertion of a D-amino acid can act as a "helix breaker," splitting a continuous α-helix into two smaller helical segments, a phenomenon observable via Nuclear Magnetic Resonance (NMR) spectroscopy. csic.es The specific impact depends on the position and the nature of the D-amino acid, as well as the surrounding sequence. For instance, D-leucine substitution in a model tetrapeptide induced a conformational shift from a β-sheet to a turn structure. researchgate.net Higher-energy collisional dissociation (HCD) tandem mass spectrometry has also emerged as a tool to characterize the location of D-amino acids, as a D-residue in the middle of a peptide sequence can significantly alter the fragmentation pattern by transforming the peptide's secondary structure. thermofisher.com

TechniqueObservationImplication on Secondary Structure
Circular Dichroism (CD) Altered spectral signatures, particularly in the 200-230 nm range.Disruption of α-helices/β-sheets; formation of PPII helices or turn structures. mdpi.comresearchgate.net
NMR Spectroscopy Changes in chemical shifts (NH, CαH) and Nuclear Overhauser effects (NOEs).Localized changes in backbone conformation; can indicate helix breaking or increased flexibility. csic.es
Vibrational Circular Dichroism (VCD) Distinctive vibrational bands corresponding to specific secondary structures.Provides detailed information on local and global conformation, confirming PPII or helical structures. mdpi.com
Mass Spectrometry (HCD) Significant changes in fragment ion intensities.Indicates major alterations in peptide stereoconfiguration and secondary structure. thermofisher.com

Computational Modeling of Peptide Conformations

Computational methods, including quantum mechanical (QM) and molecular dynamics (MD) simulations, offer a molecular-level understanding of the forces governing peptide conformation. These studies can predict stable structures and rationalize experimental observations.

Gas-phase studies on short, capped glutamine-containing peptides have revealed that the Gln side chain actively participates in hydrogen bonding with neighboring amide groups. iris-biotech.de It can stabilize extended backbone structures or even specific turns, such as the inverse γ-turn and the type I β-turn, by forming bridging hydrogen bonds. iris-biotech.de When a D-glutamine is introduced, these interaction networks would be stereochemically altered, likely leading to different conformational preferences compared to the all-L peptide. While specific modeling of D-Gln peptides is sparse, the principles from general D-amino acid and L-Gln computational studies suggest that the introduction of a D-Gln residue would create unique local geometries due to altered side-chain-backbone hydrogen bonding possibilities, potentially favoring turn structures or disrupting helical propensity more significantly than other D-amino acids.

Mechanistic Investigations of Trityl Protecting Group Chemistry

The trityl (Trt) group is a bulky and acid-labile protecting group widely used in peptide synthesis, particularly for the side chains of asparagine (Asn), glutamine (Gln), cysteine (Cys), and histidine (His) in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). peptide.comaltabioscience.comnih.gov

Stability and Reactivity of Trityl Protection under Various SPPS Conditions

In the widely used Fmoc/tBu SPPS strategy, the N-terminal Fmoc group is removed at each cycle using a mild base, typically a solution of piperidine (B6355638) in a solvent like DMF. altabioscience.com The Trt group is stable under these basic conditions, which is crucial for its role as a side-chain protecting group. altabioscience.com Its primary function is to mask the nucleophilicity of the side-chain amide of glutamine, preventing undesirable side reactions during the peptide bond formation (coupling) step. peptide.com

The Trt group's lability is exploited at the end of the synthesis. It is readily cleaved under acidic conditions, most commonly with a high concentration of trifluoroacetic acid (TFA) in the presence of scavengers. thermofisher.com This cleavage step is often performed concurrently with the cleavage of the peptide from the resin support. A characteristic deep yellow color often appears during this process, which is due to the formation of the stable trityl cation (Ph₃C⁺), serving as a visual indicator of successful deprotection. thermofisher.com Resins functionalized with trityl-based linkers are known to be highly acid-sensitive, allowing peptide cleavage with very mild acid, which can leave other protecting groups intact. iris-biotech.de

Impact on Amide Side Chain Integrity and Byproduct Formation

The primary role of the Trt group on the glutamine side chain is to ensure its integrity. Without protection, the side-chain amide of glutamine can undergo dehydration to form a nitrile during the activation step with carbodiimide (B86325) reagents, a significant side reaction that terminates the peptide chain or introduces a modification. peptide.comajol.info The Trt group effectively prevents this.

Another potential side reaction for N-terminal glutamine residues is cyclization to form pyroglutamate (B8496135), which can occur under both acidic and basic conditions. peptide.com While Trt protection on an internal Gln residue does not prevent N-terminal pyroglutamate formation, it does protect the side chain itself from participating in other unwanted reactions. However, the steric bulk of the Trt group is a double-edged sword. While it provides protection, it can also sterically hinder the coupling of the subsequent amino acid, potentially leading to lower coupling efficiency and an increased risk of deletion sequences, especially in sterically crowded peptide sequences. mdpi.com

ConditionStability/Reactivity of Trt Group on GlnImpact on Side Chain Integrity
Fmoc Deprotection (e.g., 20% Piperidine/DMF) StableProtects amide from base-catalyzed side reactions.
Peptide Coupling (e.g., HBTU/DIPEA) StablePrevents dehydration to nitrile; may cause steric hindrance, potentially lowering coupling yields. mdpi.compeptide.com
Final Cleavage (e.g., 95% TFA) Labile (cleaved)Trityl cation is released, fully deprotecting the glutamine side chain. thermofisher.com

Orthogonal Protecting Group Strategies in the Context of Boc-D-Gln(Trt)-OH

Orthogonality in protecting group strategy is a fundamental concept in chemical synthesis, referring to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others. researchgate.net This allows for the selective deprotection and modification of specific functional groups within a complex molecule like a peptide. The standard strategies in SPPS are the Fmoc/tBu and the Boc/Bn (benzyl) approaches. biosynth.com

The compound this compound presents an interesting case for orthogonality. In the mainstream Fmoc/tBu strategy, the Nα-Fmoc group is base-labile, while the side-chain protecting groups (like tBu, Boc, and Trt) are acid-labile. iris-biotech.de This represents a truly orthogonal system. For instance, Fmoc-Gln(Trt)-OH is a standard building block where the Trt group is stable to the piperidine used to remove the Fmoc group but is removed by TFA during the final cleavage. iris-biotech.depeptide.com

However, in the context of a Boc-based strategy, the Nα-Boc group is removed by moderate acid (typically TFA) at every cycle. iris-biotech.de The Trt group on the glutamine side chain is also labile to acid. thermofisher.com This means the Boc and Trt groups are not orthogonal to each other, as the conditions used to remove the N-terminal Boc group would also cleave the side-chain Trt group. This would lead to an unprotected glutamine side chain early in the synthesis, exposing it to potential side reactions in subsequent steps. For a Boc-based synthesis, a more acid-stable protecting group would typically be used for the glutamine side chain, or alternatively, a more labile Nα-protecting group would be required. The xanthyl (Xan) group, for example, is more commonly used for Gln/Asn protection in Boc chemistry. peptide.com

Therefore, the use of this compound would be unconventional for standard Boc-SPPS. It might be employed in specific scenarios, such as the synthesis of short peptides where the premature deprotection of the side chain is less problematic, or in fragment condensation strategies where the protecting group scheme is more complex. The true power of Trt-based protection is realized in its orthogonality to base-labile (Fmoc) and other specialized protecting groups like Alloc (removed by palladium complexes) or Dde (removed by hydrazine), which enable the synthesis of complex architectures such as branched or cyclic peptides. sigmaaldrich.com

Analytical Characterization and Quality Control of Peptides Synthesized with Boc D Gln Trt Oh

Chromatographic Techniques for Purity and Identity Confirmation

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of synthetic peptides. researchgate.net It allows for the separation, quantification, and purification of the target peptide from a complex mixture of reactants and by-products.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic technique for both analytical and preparative-scale purification of peptides. chromatographyonline.comscispace.com In analytical RP-HPLC, the crude peptide mixture is injected into a column packed with a non-polar stationary phase (e.g., C18 or C8). A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is then passed through the column. nih.govrsc.org By gradually increasing the concentration of the organic solvent, peptides are eluted based on their hydrophobicity.

The purity of the peptide is assessed by integrating the peak area of the main compound in the chromatogram. nih.gov For preparative HPLC, the same principles apply but on a larger scale to isolate and purify the desired peptide from impurities. medsci.orgajpamc.com The collected fractions containing the pure peptide are then lyophilized. biorxiv.org

A typical analytical HPLC gradient for peptide analysis might be a linear gradient of 5% to 55% acetonitrile in water (both with 0.1% TFA) over 50 minutes. nih.gov Preparative methods often use shallower gradients over a shorter range to achieve optimal separation around the elution point of the target peptide. nih.gov

Separation and Quantification of Diastereomeric Impurities

A significant challenge in peptide synthesis is the potential for racemization, where an L-amino acid inverts to its D-form, or in the case of using Boc-D-Gln(Trt)-OH, the potential for epimerization at other chiral centers. This results in the formation of diastereomeric impurities, which have the same mass but different spatial arrangements. researchgate.net These impurities can be difficult to separate from the desired peptide. google.com

RP-HPLC is a primary method for separating and quantifying these diastereomeric impurities. researchgate.netchromatographyonline.com Diastereomers often exhibit slightly different physicochemical properties, which can lead to different retention times on an HPLC column. researchgate.net The separation can be influenced by factors such as the mobile phase composition (e.g., acetonitrile vs. methanol), pH, and temperature. researchgate.net For instance, a study on the synthesis of a glucagon (B607659) fragment, Boc-His(Trt)-Ser(tBu)-Gln(Trt)-Gly-OH, utilized HPLC to quantify the D-His diastereomer impurity. researchgate.netresearchgate.net In some cases, specialized chiral stationary phases (CSPs) can be employed to enhance the separation of stereoisomers. chiraltech.comphenomenex.com

Quantification of diastereomeric impurities is typically achieved by comparing the peak area of the impurity to the total peak area of all isomers in the chromatogram. nih.gov Regulatory agencies often have strict limits on the allowable levels of such impurities in therapeutic peptides.

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and verifying the amino acid sequence of synthesized peptides. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and large biomolecules like peptides. nih.gov In ESI-MS, the peptide solution is sprayed through a heated capillary at a high voltage, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with multiple charges (e.g., [M+2H]²⁺, [M+3H]³⁺). uab.edu

These multiply charged ions are then analyzed by a mass analyzer to determine their mass-to-charge ratio (m/z). The resulting spectrum can be deconvoluted to determine the molecular weight of the peptide. uab.edu ESI-MS is often coupled with liquid chromatography (LC-MS) to provide mass information for each peak separated by HPLC, allowing for the identification of impurities and by-products. rsc.orggoogle.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique commonly used for peptide analysis. nih.gov In MALDI-MS, the peptide sample is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. biorxiv.org A pulsed laser is then used to irradiate the sample, causing the matrix to absorb the energy and desorb, carrying the peptide molecules into the gas phase as predominantly singly charged ions ([M+H]⁺). uab.edu

MALDI is often coupled with a time-of-flight (TOF) mass analyzer, which measures the time it takes for ions to travel a fixed distance to the detector. This time is proportional to the square root of the m/z ratio, allowing for accurate molecular weight determination. biorxiv.org MALDI-TOF MS is known for its high sensitivity and tolerance to salts and buffers, making it a rapid and robust method for peptide analysis. nih.gov Tandem mass spectrometry (MS/MS) can also be performed with MALDI to obtain sequence information by fragmenting the peptide ions and analyzing the resulting fragment ions. conicet.gov.arresearchgate.net

Advanced Spectroscopic Methods for Structural Elucidation

Beyond confirming purity and sequence, it is often crucial to determine the three-dimensional structure and conformational properties of a peptide, as these are directly related to its biological activity. subr.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the 3D structure of peptides in solution, which closely mimics their natural environment. nmims.edunih.gov By analyzing the interactions between atomic nuclei (primarily ¹H, ¹³C, and ¹⁵N), NMR can provide information about bond connectivity, dihedral angles, and through-space proximities between atoms. nmims.eduuzh.ch

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign the resonances of all protons in the peptide and to identify protons that are close to each other in space. uzh.chnih.gov This information is then used to calculate a set of distance restraints that define the peptide's 3D structure. nih.gov NMR is particularly valuable for studying the conformation of flexible peptides, which may exist as an ensemble of structures. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique used to study the secondary structure of peptides. subr.edu CD measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the peptide's secondary structural elements, such as α-helices, β-sheets, turns, and random coils. u-tokyo.ac.jp

For example, an α-helix typically shows a positive band around 192 nm and two negative bands at approximately 208 and 222 nm. u-tokyo.ac.jp By analyzing the CD spectrum of a peptide under various conditions (e.g., different solvents, temperatures, or pH), researchers can gain insights into its conformational stability and how these factors influence its structure. subr.edunih.gov

Interactive Data Table: Analytical Techniques for Peptide Characterization

Analytical TechniquePrimary ApplicationInformation ObtainedKey Considerations
HPLC Purity assessment and purificationRetention time, peak area (purity), separation of impuritiesMobile phase composition, gradient, column type
ESI-MS Molecular weight determinationMolecular weight, identification of impuritiesFormation of multiply charged ions, requires clean samples
MALDI-MS Molecular weight and sequenceMolecular weight, sequence (with MS/MS)High sensitivity, tolerant to some impurities
NMR 3D structure elucidationAtomic connectivity, dihedral angles, inter-proton distancesRequires higher sample concentration, complex data analysis
CD Secondary structure analysisα-helix, β-sheet, turn, random coil contentRequires chiral molecules, provides global structural information

Emerging Applications and Future Research Directions Involving Boc D Gln Trt Oh

Design and Synthesis of Peptidomimetics and Constrained Peptide Architectures

The incorporation of non-natural amino acids like D-glutamine is a powerful strategy for creating peptidomimetics and constrained peptide architectures with improved pharmacological profiles. Boc-D-Gln(Trt)-OH serves as a key precursor in these synthetic endeavors.

The inclusion of D-amino acids into peptide sequences is a well-established method for inducing specific secondary structures and enhancing metabolic stability. mdpi.com Cyclic peptides, in particular, benefit from the conformational constraints imposed by D-amino acid residues, which can lock the peptide into a bioactive conformation and improve receptor selectivity. nih.gov The synthesis of these complex molecules often relies on solid-phase peptide synthesis (SPPS), where this compound can be readily incorporated into the growing peptide chain. nih.govacs.org The trityl (Trt) group provides robust protection for the glutamine side-chain amide, preventing unwanted side reactions during synthesis, while the tert-butyloxycarbonyl (Boc) group protects the α-amino group. google.com

The synthesis of cyclic peptides can be achieved through various strategies, including head-to-tail cyclization or side-chain to side-chain cyclization. google.comsci-hub.se For instance, the synthesis of cyclic melanocortin-4 (MC-4) receptor agonists has been demonstrated, which includes a D-amino acid to enhance activity. google.com The process involves the synthesis of linear peptide fragments on a resin, followed by cleavage and intramolecular cyclization in solution. rsc.org The presence of a D-amino acid can facilitate the desired turn structures necessary for efficient cyclization.

Table 1: Examples of Reagents Used in the Synthesis of Cyclic Peptides

Reagent/Component Function Reference
This compound D-amino acid building block iris-biotech.depeptide.com
Rink Amide MBHA resin Solid support for peptide synthesis nih.gov
HCTU/NMM Coupling reagents nih.gov
Piperidine (B6355638) in DMF Fmoc deprotection solution nih.gov

Peptides composed exclusively of L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic potential. The incorporation of D-amino acids, such as D-glutamine derived from this compound, is a key strategy to overcome this limitation. nih.gov D-amino acid-containing peptides are resistant to proteolysis, leading to a longer plasma half-life and improved bioavailability. nih.gov

Furthermore, the altered stereochemistry introduced by a D-amino acid can lead to unique three-dimensional structures that may exhibit enhanced binding affinity and selectivity for their biological targets. mdpi.com For example, the replacement of an L-amino acid with its D-enantiomer can stabilize a specific bioactive conformation, leading to increased therapeutic efficacy. Research has shown that modifying peptides with D-amino acids can significantly improve their stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). nih.gov

Role in Combinatorial Chemistry and Peptide Library Generation

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis and screening of vast numbers of compounds. medsci.org this compound is a valuable component in the construction of peptide libraries, allowing for the introduction of structural diversity and enhanced drug-like properties. nih.gov

The "one-bead one-compound" (OBOC) method is a popular approach for generating large combinatorial peptide libraries. researchgate.net In this method, a large number of resin beads are subjected to a series of split-mix synthesis steps, resulting in each bead displaying a unique peptide sequence. researchgate.net The use of protected amino acids like this compound is essential in the standard Fmoc or Boc solid-phase synthesis strategies employed for creating these libraries. nih.govresearchgate.net

The inclusion of D-amino acids in these libraries expands the accessible chemical space and increases the probability of identifying lead compounds with desirable therapeutic properties, such as high stability and specific binding activity. ntu.edu.tw For example, a combinatorial chemosensor library was screened against side-chain-protected tripeptides, including one containing (d)Gln(Trt), to identify selective small molecule sensors. ntu.edu.tw

Table 2: Amino Acid Ratios for a Representative Peptide Library Synthesis

Amino Acid Derivative Mol % Reference
Fmoc-Gln(Trt)-OH 5.2 nih.gov
Fmoc-Ile-OH 17.0 nih.gov
Fmoc-Val-OH 11.1 nih.gov
Fmoc-Arg(Pbf)-OH 6.4 nih.gov
Fmoc-Lys(Boc)-OH 6.1 nih.gov

Bioconjugation Strategies Utilizing Peptides Derived from this compound

Bioconjugation involves the covalent attachment of a biomolecule, such as a peptide, to another molecule, which can be a drug, a fluorescent probe, or a polymer. Peptides containing D-amino acids are attractive candidates for bioconjugation due to their enhanced stability.

Chemoselective ligation reactions are powerful tools for the precise construction of complex biomolecules. sci-hub.se These reactions involve the formation of a covalent bond between two mutually and uniquely reactive functional groups in the presence of numerous other functionalities. The side chain of glutamine, once deprotected from the trityl group, presents a primary amide that can potentially be used in specific ligation chemistries, although it is less commonly used for ligation than other functional groups.

Furthermore, the development of functionalized bis-peptides and other peptidomimetics, which can be synthesized using D-amino acid derivatives, opens up new avenues for creating macromolecules with tailored functionalities for bioconjugation. pitt.edu

Sustainable and Green Chemistry Approaches in Peptide Synthesis Relevant to this compound Production and Use

The pharmaceutical industry is increasingly focusing on green chemistry principles to reduce the environmental impact of manufacturing processes. nih.gov Peptide synthesis, particularly solid-phase peptide synthesis, traditionally uses large quantities of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.net

Research is actively exploring more sustainable alternatives. whiterose.ac.uk This includes the investigation of greener solvents, such as cyclic carbonates (e.g., propylene (B89431) carbonate), which have shown promise as replacements for conventional polar aprotic solvents in both solution-phase and solid-phase peptide synthesis. researchgate.netwhiterose.ac.uk The goal is to develop processes that are not only environmentally benign but also maintain high yields and purity of the target peptides.

Another aspect of green chemistry in this context is improving the atom economy of the synthetic process. unibo.it This can involve the use of more efficient coupling reagents and minimizing the use of protecting groups that generate significant waste upon removal. While the Boc and Trt groups on this compound are well-established and effective, future research may focus on developing protecting group strategies that are more environmentally friendly in their application and removal. The development of aqueous solid-phase peptide synthesis (ASPPS) using water-compatible protecting groups like 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) represents a significant step towards more sustainable peptide production. sci-hub.se

Exploration of Eco-Friendly Solvents and Reagents

The foundation of green chemistry in peptide synthesis lies in replacing hazardous solvents and reagents with more environmentally benign alternatives. nih.gov Traditional solid-phase peptide synthesis (SPPS) heavily relies on solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), which are flagged as hazardous and pose environmental and health risks. nih.govrsc.orgacs.org Consequently, a significant research effort is underway to identify and validate greener substitutes.

A primary focus is the replacement of conventional solvents. Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and Cyrene™ are emerging as promising alternatives. acsgcipr.orgnih.gov For instance, 2-MeTHF, derived from renewable resources, has been successfully used to replace DMF and DCM in coupling and deprotection steps. acs.orgacs.org Similarly, solvents like propylene carbonate (PC) and N-butylpyrrolidone (NBP) are being investigated. acs.orgacsgcipr.org Studies have shown that the solubility of protected amino acids, a critical factor for successful synthesis, can vary in these new solvents. For example, Fmoc-Gln(Trt)-OH has demonstrated greater solubility in triethyl phosphate (B84403) (TEP), another green solvent candidate, compared to its asparagine counterpart, highlighting the influence of side-chain protecting groups. tandfonline.com However, some derivatives, like those with trityl (Trt) groups, may show poor solubility in certain green solvents, necessitating the use of solvent mixtures to achieve dissolution. tandfonline.com

The quest for greener synthesis extends to the reagents used. Coupling reagents, essential for forming peptide bonds, and deprotection reagents are also being re-evaluated. thermofisher.com Research is exploring the use of less toxic and more efficient coupling additives to minimize waste and side reactions. nih.govresearchgate.net Furthermore, the development of enzymatic synthesis methods presents an attractive, albeit challenging, alternative that could drastically reduce the reliance on chemical reagents and operate under milder, aqueous conditions. nih.gov A novel approach involves a water-compatible protecting group, 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc), which enables peptide synthesis to be conducted in water, representing a major step towards sustainable practices. sci-hub.se

Table 1: Eco-Friendly Solvent Alternatives in Peptide Synthesis

Traditional Solvent Eco-Friendly Alternative Key Advantages Relevant Findings
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF) Derived from biomass, lower toxicity. acs.orgbiotage.com Successfully substituted for DCM in coupling/deprotection steps. acs.orgacs.org
N,N-Dimethylformamide (DMF) γ-Valerolactone (GVL) Bio-based, biodegradable, moderate resin swelling. acsgcipr.orgnih.gov A viable green alternative to DMF that can dissolve necessary reagents. nih.gov
N,N-Dimethylformamide (DMF) N-Butylpyrrolidone (NBP) Environmentally friendlier, effective in SPPS. acsgcipr.org Can be mixed with other solvents to reduce viscosity and improve solubility. rsc.org
N,N-Dimethylformamide (DMF) Triethyl phosphate (TEP) Low toxicity, non-carcinogenic, biodegradable. tandfonline.com Most Fmoc-amino acids are soluble; Fmoc-Gln(Trt)-OH shows good solubility. tandfonline.com

Waste Minimization and Process Intensification Strategies

In tandem with the adoption of greener materials, the peptide synthesis field is actively pursuing strategies to minimize waste and intensify manufacturing processes. These efforts aim to enhance efficiency, reduce costs, and lessen the environmental impact of producing peptides like those containing this compound. biotage.com

Process intensification focuses on creating smaller, safer, and more energy-efficient chemical processes. frontiersin.org A key technology in this area is continuous flow chemistry . americanpeptidesociety.org Unlike traditional batch synthesis, flow chemistry involves the continuous movement of reagents through a reactor, offering precise control over reaction conditions like temperature and time. yokogawa.comchimia.ch This enhanced control can lead to higher reaction efficiency, reduced by-product formation, and a significant decrease in the amount of excess amino acids and solvents required. vapourtec.comnih.gov Automated flow systems can accelerate synthesis and allow for real-time monitoring and optimization. americanpeptidesociety.orgchimia.ch Other intensification techniques, such as microwave-assisted peptide synthesis (MAPS) and ultrasonication, can also dramatically shorten reaction times and improve yields. americanpeptidesociety.orghielscher.com

Waste minimization strategies are being integrated throughout the synthesis workflow. One major area of focus is the recycling of solvents . For example, systems have been developed to recycle DMF, reducing its consumption by 25-30% in large-scale syntheses. csic.es Optimizing the atom economy of the synthesis by using minimal protection strategies for amino acids like arginine and histidine is another critical approach. researchgate.net This reduces the generation of by-products that arise from the cleavage of side-chain protecting groups. researchgate.net

Table 2: Strategies for Waste Minimization and Process Intensification

Strategy Description Key Benefits
Continuous Flow Chemistry Reagents are continuously passed through a reactor instead of being mixed in a single batch. yokogawa.comvapourtec.com Enhanced control, higher yields, reduced solvent and reagent use, improved safety and scalability. americanpeptidesociety.orgyokogawa.com
Solvent Recycling Implementing systems to recover and reuse solvents like DMF after synthesis steps. csic.es Significant reduction in solvent waste and disposal costs. csic.es
Microwave-Assisted Synthesis Using microwave irradiation to accelerate chemical reactions. americanpeptidesociety.org Drastically reduced synthesis times, higher purity, and fewer side reactions. americanpeptidesociety.org
Ultrasonic Agitation Applying ultrasound energy to intensify reactions. hielscher.com Accelerated reaction speeds, higher yields, and improved product purity. hielscher.com

| Minimal Protection Strategy | Using amino acids with unprotected or minimally protected side chains where possible. researchgate.net | Increases atom economy and reduces the formation of impurities during the final cleavage step. researchgate.net |

Q & A

Q. How can researchers optimize the incorporation of Boc-D-Gln(Trt)-OH in solid-phase peptide synthesis (SPPS)?

To enhance coupling efficiency, use activation reagents like Oxyma-B/DIC (diisopropylcarbodiimide), which minimize side reactions such as racemization. Monitor reaction progress via HPLC to ensure complete amino acid coupling. Adjust solvent polarity (e.g., dichloromethane or DMF) to improve solubility and reaction kinetics . Pre-activation protocols (5–10 minutes) and repeated couplings (2–3 cycles) are recommended for sterically hindered residues like this compound.

Q. What analytical techniques are essential for characterizing this compound purity and structural integrity?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm trityl (Trt) and Boc group retention.
  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% by UV at 220 nm).
  • Mass spectrometry (HRMS) for molecular weight verification (e.g., calculated [M+H]+ for C₂₉H₃₃N₃O₅: 504.25). Document retention times and spectral data in supplementary materials to ensure reproducibility .

Q. What are the best practices for documenting this compound synthesis protocols to ensure reproducibility?

Include detailed experimental sections with:

  • Solvent ratios, temperature, and reaction times.
  • Exact equivalents of activation reagents (e.g., 1.2 eq DIC, 1.1 eq Oxyma-B).
  • Post-synthesis purification steps (e.g., precipitation in cold ether, lyophilization). Reference established guidelines (e.g., Beilstein Journal of Organic Chemistry) for clarity and compliance with peer-review standards .

Advanced Research Questions

Q. How can researchers mitigate carbodiimide-mediated side reactions during this compound activation?

Side reactions like Beckmann rearrangement or oxazolinium ion formation can occur with DIC. Strategies include:

  • Using low-temperature (0–4°C) activation to suppress rearrangement.
  • Adding HOBt or Oxyma-B as racemization suppressants.
  • Monitoring by HPLC for unexpected peaks (e.g., truncated peptides or byproducts) and adjusting coupling duration .

Q. How does solvent choice impact the stability of this compound during long-term storage and synthesis?

Stability tests show:

  • Polar aprotic solvents (DMF, NMP) : Promote Trt group cleavage at >25°C; store at -20°C under argon.
  • Non-polar solvents (dichloromethane) : Minimize degradation but may reduce solubility. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking to validate storage conditions .

Q. How can this compound be validated as a reference standard in QC workflows for peptide therapeutics?

Follow ICH Q2(R1) guidelines:

  • Linearity : Test across 50–150% of target concentration (R² > 0.99).
  • Accuracy : Spike recovery (98–102%) in synthetic peptide matrices.
  • Robustness : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C). Cross-validate against pharmacopeial standards (e.g., USP) if available .

Q. How should researchers design experiments to assess this compound compatibility with automated peptide synthesizers?

  • Compare manual vs. microfluidics-based coupling efficiency using:
  • Particle size analysis (PDI < 0.2 indicates homogeneous reagent dispersion).
  • Coupling kinetics : Measure Fmoc deprotection times (20% piperidine in DMF) via UV monitoring.
    • Use Design of Experiments (DoE) to optimize temperature, solvent, and reagent equivalents .

Q. How can conflicting data on this compound’s coupling efficiency under varying conditions be systematically resolved?

Apply the PICO framework :

  • Population : this compound in SPPS.
  • Intervention/Comparison : Test DIC vs. HATU activation at 25°C vs. 0°C.
  • Outcome : Coupling efficiency (HPLC peak area %). Use multivariate ANOVA to identify statistically significant factors (p < 0.05) and publish raw datasets for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.